Ethyl (E)-4-methyl-oct-3-enoate
Description
Ethyl (E)-4-methyl-oct-3-enoate is an α,β-unsaturated ester characterized by an eight-carbon backbone (octenoate) with a methyl substituent at position 4 and an (E)-configured double bond at position 3. This article provides a detailed comparison of this compound with structurally related esters, focusing on substituents, stereochemistry, and functional group variations.
Properties
CAS No. |
85554-67-2 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
ethyl (E)-4-methyloct-3-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-6-7-10(3)8-9-11(12)13-5-2/h8H,4-7,9H2,1-3H3/b10-8+ |
InChI Key |
XHNOQRNNBVTOCM-CSKARUKUSA-N |
Isomeric SMILES |
CCCC/C(=C/CC(=O)OCC)/C |
Canonical SMILES |
CCCCC(=CCC(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (E)-4-methyl-oct-3-enoate can be synthesized through various esterification methods. One common method is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation .
Another method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. This method is advantageous as it can be performed under milder conditions and is suitable for sensitive substrates .
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor and the product is continuously removed. This helps in maintaining the reaction equilibrium and improving yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is typically carried out at elevated temperatures to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-4-methyl-oct-3-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohol, acid or base catalyst, heat.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Transesterification: New ester and alcohol.
Scientific Research Applications
Ethyl (E)-4-methyl-oct-3-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemicals .
Mechanism of Action
The mechanism of action of Ethyl (E)-4-methyl-oct-3-enoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical pathways. The specific molecular targets and pathways depend on the biological context in which the compound is used .
Comparison with Similar Compounds
Structural Differences :
- Functional groups : Additional ketone (3-oxo) and phenyl substituent at C5.
- Substituents : Two ethyl groups at C2 (branched).
- Chain length: Shorter (pentenoate vs. octenoate).
Implications :
- The ketone increases polarity, raising solubility in polar aprotic solvents (e.g., DMSO).
- The branched ethyl groups introduce steric hindrance, reducing reactivity in nucleophilic additions compared to the target compound.
Ethyl (E)-4-bromo-3-methylbut-2-enoate
Structural Differences :
- Substituent : Bromine at C4 (vs. methyl in the target).
- Chain length: Shorter (butenoate vs. octenoate).
- Double bond position : At C2–C3 (vs. C3–C4).
Implications :
- Bromine acts as a leaving group, enabling nucleophilic substitution (e.g., Suzuki coupling).
- The shorter chain lowers molecular weight (MW = 221.06 g/mol vs. 184.28 g/mol), reducing boiling point (~180°C).
- The shifted double bond alters regioselectivity in cycloaddition reactions.
Ethyl (E)-3-(6-methyl-4-oxo-4H-chromen-3-yl)prop-2-enoate
Structural Differences :
- Substituent : Chromene ring (aromatic system with a ketone).
- Conjugation : Extended π-system from the chromene moiety.
Implications :
- The chromene ring increases UV absorption (λₘₐₛ ~300–350 nm), making it useful in photochemical studies.
- Enhanced stability due to resonance from the conjugated enone and ester groups.
- Higher melting point (~150–160°C) compared to the aliphatic target compound.
Ethyl (Z)-3-(4-methylphenyl)but-2-enoate
Structural Differences :
- Stereochemistry : (Z)-configuration at the double bond.
- Substituent : 4-Methylphenyl group at C3.
Implications :
- The (Z)-configuration creates a bent geometry, reducing packing efficiency and lowering melting point (~50–60°C vs. ~80°C for the target).
- The aromatic substituent enhances lipophilicity (logP ~3.5 vs. ~2.8 for the target).
Ethyl (4E)-oct-4-enoate
Structural Differences :
- Double bond position : At C4–C5 (vs. C3–C4).
Implications :
- The shifted double bond reduces conjugation with the ester group, diminishing electrophilicity at the β-carbon.
- Similar chain length results in comparable hydrophobicity (logP ~3.0) but slightly lower boiling point (~210°C).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
